molecular formula C9H9FO2 B6146724 2-fluoro-2-phenylpropanoic acid CAS No. 17172-46-2

2-fluoro-2-phenylpropanoic acid

Cat. No.: B6146724
CAS No.: 17172-46-2
M. Wt: 168.2
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Description

2-Fluoro-2-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom attached to the second carbon of the propanoic acid chain, which is also bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-phenylpropanoic acid can be achieved through several methods. One notable approach involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification. This method employs pivalic anhydride as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole as a chiral acyl-transfer catalyst . The reaction conditions are optimized to achieve high enantiomeric excesses of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar enantioselective processes. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products: The major products formed from these reactions include various substituted derivatives, esters, and reduced forms of the compound.

Scientific Research Applications

2-Fluoro-2-phenylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-phenylpropanoic acid and its derivatives involves interactions with specific molecular targets. For instance, fluorinated NSAIDs inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its therapeutic roles.

Comparison with Similar Compounds

    2-Phenylpropanoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoro-2-methylpropanoic Acid: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.

    2-Fluoroibuprofen: A fluorinated analog of ibuprofen, used as an NSAID.

Uniqueness: 2-Fluoro-2-phenylpropanoic acid is unique due to the presence of both a phenyl group and a fluorine atom, which confer distinct chemical properties and enhance its potential for various applications. The fluorine atom’s electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

CAS No.

17172-46-2

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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